Acenaphthylene

Catalog No.
S598054
CAS No.
208-96-8
M.F
C12H8
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acenaphthylene

CAS Number

208-96-8

Product Name

Acenaphthylene

IUPAC Name

acenaphthylene

Molecular Formula

C12H8

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H

InChI Key

HXGDTGSAIMULJN-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
In water, 3.93 mg/L at 25 °C
In water, 9 mg/L at 25 °C (OECD Guideline 105)
Very soluble in ethanol, ether, benzene; slightly soluble in chloroform

Synonyms

Cyclopenta[de]naphthalene; NSC 59821; Acenaphthyene;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2

The exact mass of the compound Acenaphthylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)1.06e-04 min water, 3.93 mg/l at 25 °cin water, 9 mg/l at 25 °c (oecd guideline 105)very soluble in ethanol, ether, benzene; slightly soluble in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59821. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Acenaphthenes - Supplementary Records. It belongs to the ontological category of ortho- and peri-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acenaphthylene (CAS 208-96-8) is an ortho- and peri-fused tricyclic aromatic hydrocarbon characterized by a highly reactive carbon-carbon double bond within its five-membered ring [1]. Unlike its saturated analogs, this specific unsaturation imparts significant ring strain, making acenaphthylene an active monomer for polymerization and a direct precursor for complex polycyclic aromatic systems. It is primarily procured for its utility in synthesizing high-temperature copolymers, specialized single-electron reductants, and sulfur dye intermediates where the reactive bridge is essential for downstream transformations [1].

Attempting to substitute acenaphthylene with its saturated counterpart, acenaphthene, or the unbridged parent compound, naphthalene, fundamentally fails in applications relying on ring-strain-driven reactivity and specific optical properties [1]. Acenaphthene lacks the reactive double bond, rendering it completely inert to direct free-radical copolymerization and incapable of thermal trimerization without an energy-intensive dehydrogenation step. Furthermore, both acenaphthene and naphthalene exhibit strong natural fluorescence under UV excitation, disqualifying them as drop-in replacements for acenaphthylene in optical formulations and analytical matrices where a zero-fluorescence background is a strict requirement [2].

Superior Copolymerization Reactivity via Ring Strain

Acenaphthylene functions as an active comonomer due to the strain of its unsaturated five-membered ring. In free-radical copolymerization with styrene, acenaphthylene demonstrates a strong preferential incorporation with a reactivity ratio of r1 = 2.0, whereas the saturated analog acenaphthene is entirely non-polymerizable under identical free-radical conditions [1].

Evidence DimensionMonomer reactivity ratio (r1) with styrene
Target Compound Datar1 = 2.0 (highly reactive)
Comparator Or BaselineAcenaphthene (r1 = 0, non-polymerizable)
Quantified DifferenceAbsolute difference in polymerizability; acenaphthylene actively propagates while acenaphthene is inert.
ConditionsFree-radical solution copolymerization

Enables the direct incorporation of rigid polycyclic groups into polymer backbones to enhance thermal stability without requiring prior functionalization.

Zero-Fluorescence Background for Optical Formulations

Unlike the vast majority of polycyclic aromatic hydrocarbons, acenaphthylene exhibits no natural fluorescence. When analyzed via supercritical fluid chromatography with fluorescence detection, acenaphthylene yields no emission signal, whereas acenaphthene and naphthalene produce intense fluorescence peaks that can overwhelm sensitive optical detectors [1].

Evidence DimensionNatural fluorescence emission under UV excitation
Target Compound DataZero fluorescence (undetectable via standard FL detectors)
Comparator Or BaselineAcenaphthene and Naphthalene (highly fluorescent, pg-level detection limits)
Quantified DifferenceComplete suppression of fluorescence in acenaphthylene vs. strong emission in saturated/unbridged analogs.
ConditionsUV excitation in analytical and optical matrices

Prevents signal interference in optical polymers, sensors, and analytical matrices where baseline fluorescence must be strictly minimized.

Direct Thermal Trimerization to Fullerene Precursors

Acenaphthylene undergoes direct thermal dehydrotrimerization to form decacyclene (a C36H18 propeller molecule) at temperatures above 400°C, achieving yields up to 37% by weight. In contrast, acenaphthene requires a distinct catalytic dehydrogenation or sulfur-mediated oxidation step to form the reactive double bond before any trimerization can occur[1].

Evidence DimensionDirect thermal trimerization yield to decacyclene
Target Compound DataUp to 37% yield without external catalysts
Comparator Or BaselineAcenaphthene (Requires prior dehydrogenation step)
Quantified DifferenceEliminates a distinct synthetic step (dehydrogenation) required by the saturated analog.
ConditionsHigh-temperature thermal cyclotrimerization (>400°C)

Streamlines the industrial production of complex polycyclic aromatic hydrocarbons and sulfur dyes by bypassing costly dehydrogenation steps.

Generation of Mild, Tunable Single-Electron Reductants

Chemical reduction of acenaphthylene with alkali metals affords the radical anion acenaphthalenide, which exhibits a specific reduction potential of approximately -2.26 V vs Fc. This provides a milder reducing environment compared to naphthalenide, which possesses a more negative potential and can be too powerful for delicate reductive couplings [1].

Evidence DimensionRadical anion reduction potential
Target Compound DataE ≈ -2.26 V vs Fc (Acenaphthalenide)
Comparator Or BaselineNaphthalenide (More negative potential, stronger reductant)
Quantified DifferenceAcenaphthalenide provides a milder, less aggressive single-electron transfer potential.
ConditionsChemical reduction in aprotic solvents

Provides synthetic chemists with a precisely tuned single-electron transfer reagent for complex reductive couplings where naphthalenide causes over-reduction.

High-Tg Copolymer Manufacturing

Acenaphthylene is utilized as a highly reactive comonomer with styrene or methyl methacrylate to produce rigid, heat-resistant plastics. Its high reactivity ratio ensures efficient incorporation of the bulky tricyclic structure into the polymer backbone, an application where the non-polymerizable acenaphthene cannot be used [1].

Synthesis of Sulfur Dyes and Nanomaterials

Procured as a direct thermal precursor for decacyclene, a key intermediate for specialized sulfur dyes and fullerene fragments. Its ability to undergo direct thermal trimerization bypasses the energy-intensive dehydrogenation step required when starting from acenaphthene [2].

Zero-Fluorescence Optical Resins

Formulated into optical coatings, lenses, or analytical matrices where the absence of background fluorescence is critical. Because acenaphthylene lacks the strong natural fluorescence of naphthalene and acenaphthene, it prevents signal interference in sensitive optical applications[3].

Selective Organometallic Reductions

Converted to sodium or lithium acenaphthalenide to serve as a mild single-electron reductant. This is particularly valuable in complex natural product synthesis (e.g., Lycopodium alkaloids) where standard reductants like lithium naphthalenide are too harsh and cause unwanted side reactions [4].

Physical Description

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics.
Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS]

Color/Form

Yellow needles
Colorless crystalline solid
Prisms from ether and plates from alcohol

XLogP3

3.7

Exact Mass

152.062600255 Da

Monoisotopic Mass

152.062600255 Da

Boiling Point

509 to 527 °F at 760 mmHg (NTP, 1992)
280 °C

Flash Point

122.0 °C (251.6 °F) - closed cup

Heavy Atom Count

12

Density

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float
0.8987 g/cu cm at 16 °C

LogP

3.94 (LogP)
log Kow = 3.93

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition, it emits acrid smoke and irritating fumes.

Melting Point

200.3 to 202.1 °F (NTP, 1992)
89.4 °C

UNII

1Z25C36811

Related CAS

25036-01-5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (40%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (40%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Acenaphthylene is a colorless crystalline solid or yellow needles. It is slightly soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons or PAHs. It is present in petroleum and coal tar. Acenaphthylene is present in gasoline and diesel exhaust, cigarette smoke, and emissions from burning oil, coal and wood. USE: Acenaphthylene is used to make products for electronic engineering and plastics and to make dyes. EXPOSURE: Workers that use acenaphthylene may breathe in mists or have direct skin contact. The general population may be exposed by motor exhaust, smoking cigarettes and burning oil, coal, wood or incense. If acenaphthylene is released to the environment, it will be broken down in air. Acenaphthylene released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for acenaphthylene to produce toxic effects in humans were not available. A few animal toxicity studies of acenaphthylene are available in the published scientific literature, but the studies are inadequate to identify potential noncancer health effects. Data on the potential for acenaphthylene to cause birth defects or reproductive effects in laboratory animals were not available. Data on the potential for acenaphthylene to cause cancer are limited to a repeat skin application study in mice that was determined to be inadequate to reliably evaluate potential carcinogenic effects by the U.S. EPA IRIS program. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of acenaphthylene based on no human data and inadequate data from laboratory animal studies. The potential for acenaphthylene to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.00668 [mmHg]
0.0048 mm Hg at 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

208-96-8
34493-60-2

Absorption Distribution and Excretion

The waxy surface of some plant leaves and fruits can concentrate polyaromatic hydrocarbons through surface adsorption. /Polynuclear aromatic hydrocarbons/
Dietary absorption efficiencies and elimination rates of acenaphthylene, 1-phenyl naphthalene, 2-methyl anthracene, 9-methyl anthracene, triphenylene, perylene, benzo[b]fluorene, dibenzo[a,h]anthracene, benzo [ghi]perylene and coronene were examined in rainbow trout. Subadult fish were exposed to 10 mg of each chemical over 5 days and polycyclic aromatic hydrocarbon (PAH) levels were monitored during the following 25 days. The results indicated that PAHs were not accumulated by trout through dietary exposure because of the combined effects of poor absorption efficiencies and rapid elimination rates. Phenyl naphthalene was more persistent than the other PAHs examined, with a half-life of 25 days.

Metabolism Metabolites

Metabolic scission of the 5-membered ring of acenaphthylene to yield 1,8-naphthalic acid proceeds via the cis- and trans-acenaphthene-1,2-diols and scission of the diols has been shown to be affected by microsomal prepn of rat liver.
A Beijerinckia species and a mutant strain, Beijerinckia species strain B8/36, were shown to oxidize the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene. Both organisms oxidized acenaphthene to the same spectrum of metabolites, which included 1-acenaphthenol, 1-acenaphtheneone, 1,2-acenaphthenediol, acenaphthenequinone, and a compound that was tentatively identified as 1,2-dihydroxyacenaphthylene. In contrast, acenaphthylene was oxidized to acenaphthenequinone and the compound tentatively identified as 1,2-dihydroxyacenaphthylene was also formed when the organism was incubated with synthetic cis-1,2-acenaphthenediol. A metabolite identified as cis-1,2-acenaphthenediol was formed from acenaphthylene by the mutant Beijerinckia species strain B8/36. Cell extracts prepared from the wild-type Beijerinckia strain contain a constitutive pyridine nucleotide-dependent dehydrogenase which can oxidize 1-acenaphthenol and 9-fluorenol. The results indicate that although acenaphthene and acenaphthylene are both oxidized to acenaphthenequinone, the pathways leading to the formation of this end product are different.
Stenotrophomonas sp. RMSK capable of degrading acenaphthylene as a sole source of carbon and energy was isolated from coal sample. Metabolites produced were analyzed and characterized by TLC, HPLC, and mass spectrometry. Identification of naphthalene-1,8-dicarboxylic acid, 1-naphthoic acid, 1,2-dihydroxynaphthalene, salicylate and detection of key enzymes namely 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase in the cell free extract suggest that acenaphthylene metabolized via 1,2-dihydroxynaphthalene, salicylate and catechol. The terminal metabolite, catechol was then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates. Based on these studies, the proposed metabolic pathway in strain RMSK is,acenaphthylene --> naphthalene-1,8-dicarboxylic acid --> 1-naphthoic acid --> 1,2-dihydroxynaphthalene --> salicylic acid --> catechol --> cis,cis-muconic acid.
The acenaphthylene-degrading bacterium Rhizobium sp. strain CU-A1 was isolated from petroleum-contaminated soil in Thailand. This strain was able to degrade 600 mg/liter acenaphthylene completely within three days. To elucidate the pathway for degradation of acenaphthylene, strain CU-A1 was mutagenized by transposon Tn5 in order to obtain mutant strains deficient in acenaphthylene degradation. Metabolites produced from Tn5-induced mutant strains B1, B5, and A53 were purified by thin-layer chromatography and silica gel column chromatography and characterized by mass spectrometry. The results suggested that this strain cleaved the fused five-membered ring of acenaphthylene to form naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. One carboxyl group of naphthalene-1,8-dicarboxylic acid was removed to form 1-naphthoic acid which was transformed into salicylic acid before metabolization to gentisic acid.
For more Metabolism/Metabolites (Complete) data for ACENAPHTHYLENE (8 total), please visit the HSDB record page.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Acenaphthylene

Biological Half Life

38.00 Days
3.31 Days

Methods of Manufacturing

It can be produced industrially by catalytic gas-phase dehydrogenation of acenaphthene.

General Manufacturing Information

Acenaphthylene: ACTIVE
Acenaphthylene was extracted from oil furnace black.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: acenaphthylene; Matrix: air; Detection Limit: 0.090 - 2.0 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: acenaphthylene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 29 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: acenaphthylene; Matrix: municipal and industrial discharges; Detection Limit: 2.3 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: acenaphthylene; Matrix: water; Detection Limit: 1 ug/L.
For more Analytic Laboratory Methods (Complete) data for ACENAPHTHYLENE (38 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: acenaphtylene; Matrix: marine animal tissues; Detection Limit: 4.8 ng/g.
Methods were developed for the analysis of 16 hydrocarbons /(including acenaphthalene)/ in avian tissue. Mechanical extraction with pentane was followed by clean-up on Florisil and Silicar. Residues were determined by gas-liquid chromatography and gas-liquid, chromatography-mass spectrometry. The method was applied to the analysis of liver, kidney, fat, and brain tissue of mallard ducks (Anas platyrhynchos) fed a mixture of hydrocarbons. Measurable concentrations of all compounds analyzed were present in all tissues except brain.
Twelve polycyclic aromatic hydrocarbons (PAH) have been analyzed /by high perfomance liquid chromatography (HPLC)/ in blood and skin oil collected from roofing workers. The analytical technique utilized reverse phase HPLC for separation of individual polycyclic aromatic hydrocarbon, with fluorescence detection, which is sensitive and specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbon, designed to provide a fraction enriched in polycyclic aromatic hydrocarbon and free from the biologic matrix. Sample extracts, in 0.5 mL hexane, were applied to a silica gel column (0.8X10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 mL hexane fraction was discarded, and a second fraction of 13 mL cyclohexane was collected and concentrated under dry nitrogen to about 0.1 mL. In six serum samples, the polycyclic aromatic hydrocarbons were below the limit of detection (1-60 pg/mL). /Polycyclic aromatic hydrocarbons/
High resolution glass capillary gas chromatography was used for the detection of polycyclic aromatic hydrocarbons (PAH) in mussels (Mytilus edulis) collected outside an electrochemical plant which discharged waste directly to the sea. Se-54 was the best stationary phase with respect to separation efficiency, column bleeding and long-term stability. Marine sediments outside the electrochemical plant contained 19 polycyclic aromatic hydrocarbons, and mussels and horse mussels (Modiolus modiolue) from a polluted fiord contained 15 and 11, respectively. /Polycyclic aromatic hydrocarbons/
For more Clinical Laboratory Methods (Complete) data for ACENAPHTHYLENE (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... Coumarin 7-hydroxylation, catalyzed by P450 2A13, was strongly inhibited by 2'-methoxy-5,7-dihydroxyflavone, 2-ethynylnaphthalene, 2'-methoxyflavone, 2-naphththalene propargyl ether, acenaphthene, acenaphthylene, naphthalene, 1-acetylpyrene, flavanone, chrysin, 3-ethynylphenanthrene, flavone, and 7-hydroxyflavone; these chemicals induced Type I spectral changes with low Ks values. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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